molecular formula C21H23NO4 B4394452 N-[4-(1,8-dioxo-3,4,4a,5,6,7,9,9a-octahydro-2H-xanthen-9-yl)phenyl]acetamide

N-[4-(1,8-dioxo-3,4,4a,5,6,7,9,9a-octahydro-2H-xanthen-9-yl)phenyl]acetamide

Cat. No.: B4394452
M. Wt: 353.4 g/mol
InChI Key: FSGGLVGJQVCFIE-UHFFFAOYSA-N
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Description

N-[4-(1,8-dioxo-3,4,4a,5,6,7,9,9a-octahydro-2H-xanthen-9-yl)phenyl]acetamide is a complex organic compound that belongs to the class of xanthene derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,8-dioxo-3,4,4a,5,6,7,9,9a-octahydro-2H-xanthen-9-yl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of a xanthene derivative with an appropriate acylating agent under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,8-dioxo-3,4,4a,5,6,7,9,9a-octahydro-2H-xanthen-9-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives with altered biological activities.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-[4-(1,8-dioxo-3,4,4a,5,6,7,9,9a-octahydro-2H-xanthen-9-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its mode of action fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(1,8-dioxo-3,4,4a,5,6,7,9,9a-octahydro-2H-xanthen-9-yl)phenyl]acetamide include other xanthene derivatives, such as:

  • Xanthone
  • 9H-xanthene
  • 1,8-dihydroxy-9H-xanthene

Uniqueness

What sets this compound apart is its specific structural features and functional groups, which confer unique biological activities and chemical reactivity

Properties

IUPAC Name

N-[4-(1,8-dioxo-3,4,4a,5,6,7,9,9a-octahydro-2H-xanthen-9-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-12(23)22-14-10-8-13(9-11-14)19-20-15(24)4-2-6-17(20)26-18-7-3-5-16(25)21(18)19/h8-11,17,19-20H,2-7H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGGLVGJQVCFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2C3C(CCCC3=O)OC4=C2C(=O)CCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1,8-dioxo-3,4,4a,5,6,7,9,9a-octahydro-2H-xanthen-9-yl)phenyl]acetamide
Reactant of Route 2
N-[4-(1,8-dioxo-3,4,4a,5,6,7,9,9a-octahydro-2H-xanthen-9-yl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(1,8-dioxo-3,4,4a,5,6,7,9,9a-octahydro-2H-xanthen-9-yl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(1,8-dioxo-3,4,4a,5,6,7,9,9a-octahydro-2H-xanthen-9-yl)phenyl]acetamide
Reactant of Route 5
N-[4-(1,8-dioxo-3,4,4a,5,6,7,9,9a-octahydro-2H-xanthen-9-yl)phenyl]acetamide
Reactant of Route 6
N-[4-(1,8-dioxo-3,4,4a,5,6,7,9,9a-octahydro-2H-xanthen-9-yl)phenyl]acetamide

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